Tetrahydro-4H-piran-4-ona

Descripción general

Descripción

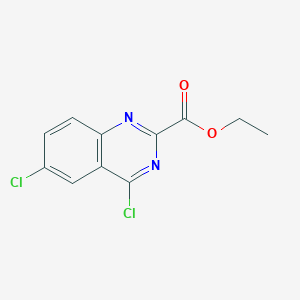

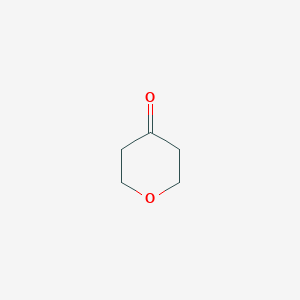

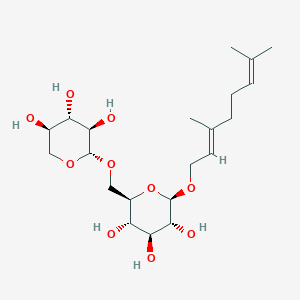

Tetrahydro-4H-pyran-4-one is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.12 g/mol. The purity is usually 95%.

The exact mass of the compound Tetrahydro-4H-pyran-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrahydro-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydro-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones Farmacéuticas

Se ha descubierto que la Tetrahydro-4H-piran-4-ona tiene aplicaciones farmacéuticas como inhibidor de la amino oxidasa sensible a la semicarbazida (SSAO) y en la modulación de los receptores NMDA .

Síntesis Química

Este compuesto se emplea en la preparación del grupo protector 4-metoxitetrahidropiran-4-il . También se utiliza en la síntesis de metanos tetra sustituidos simétricos .

Protección de Alcoholes

El éter enólico metílico de la this compound es un agente protector útil para los alcoholes, por ejemplo, en la síntesis de nucleótidos . Tiene una ventaja sobre 3,4-Dihidro-2H-pirano .

Producción Industrial

La síntesis de la this compound implica un proceso de varios pasos que utiliza diversos reactivos y disolventes, ofreciendo un enfoque rentable y eficiente para la producción industrial .

Oxidación con Agua Supercrítica (SCWO)

La this compound se ha utilizado en estudios relacionados con procesos de oxidación con agua supercrítica (SCWO) . Los procesos SCWO han sido estudiados por numerosos investigadores y se ha demostrado que son eficaces en el tratamiento de una amplia variedad de residuos .

Fabricación en Planta Piloto

Este compuesto se ha estudiado desde la escala de laboratorio hasta la fabricación en planta piloto . Esto implica ampliar el proceso de producción y optimizar las condiciones de funcionamiento

Mecanismo De Acción

Target of Action

Tetrahydro-4H-pyran-4-one has shown potential applications in the modulation of NMDA receptors . NMDA receptors play a crucial role in excitatory synaptic transmission and are involved in various brain functions, such as learning and memory .

Mode of Action

The oxygen atom in the pyran ring of Tetrahydro-4H-pyran-4-one acts as a nucleophile , readily participating in reactions such as acylation, alkylation, and condensation reactions . This makes it useful for functionalization and synthesis of organic compounds .

Result of Action

The molecular and cellular effects of Tetrahydro-4H-pyran-4-one’s action are likely tied to its modulation of NMDA receptors . By influencing these receptors, it could potentially affect neuronal signaling and synaptic transmission, impacting brain functions like learning and memory .

Action Environment

Tetrahydro-4H-pyran-4-one is stable under normal conditions, but can degrade when exposed to heat, light, or oxidizing agents . Its water solubility suggests it may be mobile in the environment . These factors could influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Tetrahydro-4H-pyran-4-one exhibits reactivity towards nucleophiles and electrophiles, making it useful for functionalization and synthesis of organic compounds . The oxygen atom in the pyran ring acts as a nucleophile, readily participating in reactions such as acylation, alkylation, and condensation reactions .

Cellular Effects

Tetrahydro-4H-pyran-4-one has potential biological activities, including antimicrobial and insecticidal properties . Additionally, Tetrahydro-4H-pyran-4-one and a known compound derived from it have shown anti-influenza virus activity, indicating their potential as candidates for antiviral drug development .

Molecular Mechanism

Its unique reactivity towards nucleophiles and electrophiles suggests that it may interact with various biomolecules in a cell, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Tetrahydro-4H-pyran-4-one is stable under normal conditions, but can degrade when exposed to heat, light, or oxidizing agents

Dosage Effects in Animal Models

The effects of Tetrahydro-4H-pyran-4-one vary with different dosages in animal models

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

oxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJRYTGVHCAYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184048 | |

| Record name | Tetrahydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29943-42-8 | |

| Record name | Tetrahydro-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29943-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-4H-pyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029943428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tetrahydro-4H-pyran-4-one?

A1: Tetrahydro-4H-pyran-4-one has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol.

Q2: What spectroscopic data is available for characterizing Tetrahydro-4H-pyran-4-one?

A2: Researchers commonly utilize IR, 1H NMR, and 13C NMR spectroscopy to characterize Tetrahydro-4H-pyran-4-one. [, , ] Additionally, far-infrared spectroscopy has been employed to study its conformational dynamics, particularly chair inversion. []

Q3: How can Tetrahydro-4H-pyran-4-one be synthesized?

A3: Several synthetic routes exist for Tetrahydro-4H-pyran-4-one. One efficient two-step method starts with 3-chloropropionyl chloride, achieving a 45% overall yield. [] Another approach involves a Lewis acid-catalyzed [4+2] cycloaddition of 3-alkoxycyclobutanones with aldehydes or ketones. [] Additionally, 1,1-diethoxybut-2-ene serves as a precursor for synthesizing Tetrahydro-4H-pyran-4-one derivatives. [, ]

Q4: What types of reactions can Tetrahydro-4H-pyran-4-one undergo?

A4: Tetrahydro-4H-pyran-4-one is a valuable starting material for synthesizing various heterocyclic compounds. [] For instance, it readily undergoes aldol condensation with aromatic aldehydes, leading to 3,5-dibenzylidene-tetrahydropyran-4-one derivatives. [] It also reacts with aryl Grignard reagents to form tertiary alcohols. [] Furthermore, its derivatives participate in reactions with sulfene and dichloroketene, yielding new heterocyclic systems like 5H-pyrano[3,4-e]-1,2-oxathiin and 2H,5H-Pyrano[4,3-b]pyran derivatives. []

Q5: What are some applications of Tetrahydro-4H-pyran-4-one derivatives?

A6: Tetrahydro-4H-pyran-4-one derivatives have found applications in medicinal chemistry and materials science. For instance, they serve as intermediates in the synthesis of TAK-779, a non-peptide CCR5 antagonist. [, ] Additionally, they act as precursors to 4-substituted quinuclidines and 1-phosphabicyclo[2.2.2]octanes. []

Q6: Have any biologically active Tetrahydro-4H-pyran-4-one derivatives been reported?

A7: Yes, researchers have synthesized and evaluated the biological activity of several Tetrahydro-4H-pyran-4-one derivatives. For instance, tetrahydro-4-aryl-3-[(dimethylamino)methyl]-2H-pyranols, derived from Tetrahydro-4H-pyran-4-one, displayed analgesic activity comparable to codeine. [] Furthermore, in silico studies on 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives predicted potential antidiabetic activity and activity in treating phobic disorders and dementia. []

Q7: Has Tetrahydro-4H-pyran-4-one been used in the synthesis of porphyrins?

A8: Yes, Tetrahydro-4H-pyran-4-one has been successfully incorporated into porphyrin structures, specifically for synthesizing porphyrins with a fused cyclic ether subunit. []

Q8: Have computational methods been applied to study Tetrahydro-4H-pyran-4-one and its derivatives?

A9: Yes, computational studies have provided valuable insights into the properties of Tetrahydro-4H-pyran-4-one and its derivatives. For example, quantum-chemical calculations using the DFT B3LYP method with 6-31G(d) and 6-311+G(3df,2p) basis sets were employed to determine the stable conformations of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. [] Furthermore, in silico drug-likeness, biological activity, and toxicity predictions have been performed on novel derivatives. []

Q9: What is known about the Structure-Activity Relationship (SAR) of Tetrahydro-4H-pyran-4-one derivatives?

A10: While the provided research doesn't explicitly detail specific SAR trends for Tetrahydro-4H-pyran-4-one, it's clear that modifications to the core structure significantly influence its reactivity and biological activity. For instance, introducing aryl substituents at the 4-position impacts its behavior in reactions with Grignard reagents. [] Additionally, the nature of the N-substituents in N,N-disubstituted (E)-3-aminomethylene-2,3,5,6-tetrahydro-4H-pyran-4-ones dictates their reactivity with sulfene and dichloroketene. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-methyl-4-nitro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B121733.png)

![[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium](/img/structure/B121734.png)

![2-nitro-9H-pyrido[2,3-b]indole](/img/structure/B121758.png)

![6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B121764.png)